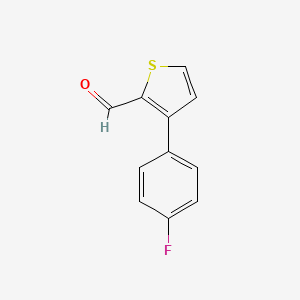![molecular formula C13H19N3O4S B13320796 N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an aminomethyl group attached to a cyclohexyl ring, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the aminomethyl group, and the attachment of the nitrobenzene sulfonamide moiety. Common synthetic routes may involve:
Cyclohexyl Ring Formation: Starting from cyclohexanone, the cyclohexyl ring can be formed through hydrogenation.
Aminomethyl Group Introduction: The aminomethyl group can be introduced via reductive amination using formaldehyde and ammonia.
Attachment of Nitrobenzene Sulfonamide: The final step involves the sulfonation of nitrobenzene followed by coupling with the aminomethylcyclohexyl intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine and sulfonic acid derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis and cell proliferation.
Comparison with Similar Compounds
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide can be compared with similar compounds such as:
N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide hydrochloride: Similar structure but different functional groups.
N-[2-(Aminomethyl)cyclohexyl]-4-[(4H-1,2,4-triazol-3-ylsulfonyl)methyl]benzamide dihydrochloride: Contains a triazole ring instead of a nitro group.
2-(4-(Aminomethyl)piperidin-1-yl)-N-(3-cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)acetamide: Different ring structure and functional groups.
Properties
Molecular Formula |
C13H19N3O4S |
|---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c14-9-10-3-1-2-4-13(10)15-21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13,15H,1-4,9,14H2 |
InChI Key |
WFFJGHNMYSICLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


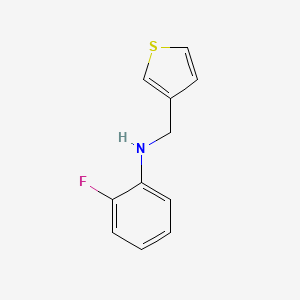

![6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)
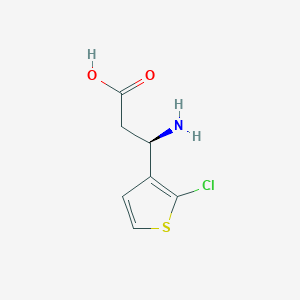
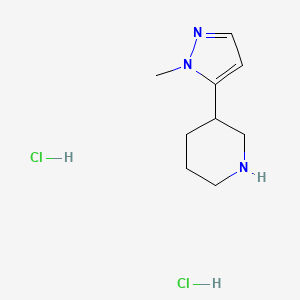
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
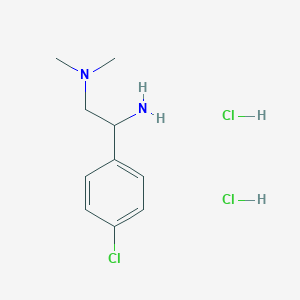
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)
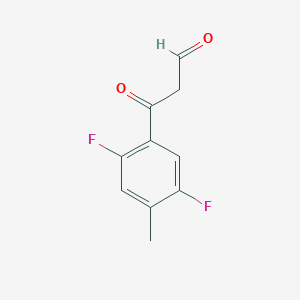
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)
